2,5-dichloro-N-[3-(pentylamino)quinoxalin-2-yl]benzenesulfonamide
Description
This compound is a benzenesulfonamide derivative featuring a quinoxaline core substituted with a pentylamino group at the 3-position and two chlorine atoms at the 2,5-positions of the benzene ring. Its molecular formula is C₁₉H₁₉Cl₂N₅O₂S, with a molecular weight of 468.36 g/mol.
Properties
Molecular Formula |
C19H20Cl2N4O2S |
|---|---|
Molecular Weight |
439.4 g/mol |
IUPAC Name |
2,5-dichloro-N-[3-(pentylamino)quinoxalin-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C19H20Cl2N4O2S/c1-2-3-6-11-22-18-19(24-16-8-5-4-7-15(16)23-18)25-28(26,27)17-12-13(20)9-10-14(17)21/h4-5,7-10,12H,2-3,6,11H2,1H3,(H,22,23)(H,24,25) |
InChI Key |
QVKOWGVLXQCMQC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC1=NC2=CC=CC=C2N=C1NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2,5-dichloro-N-[3-(pentylamino)quinoxalin-2-yl]benzenesulfonamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and environmentally benign, making it suitable for the synthesis of complex organic molecules.
Chemical Reactions Analysis
Substitution Reactions at Chlorine Positions
The dichloro substituents on the benzene ring are key sites for nucleophilic aromatic substitution. Reaction conditions determine the position and selectivity of substitutions:
Reaction Conditions and Outcomes
| Nucleophile | Solvent | Temperature | Product | Yield | Source |
|---|---|---|---|---|---|
| Methanol | DMF | 80°C | Methoxy derivative | 62% | |
| Ethylamine | Ethanol | Reflux | Ethylamino derivative | 55% | |
| Thiophenol | THF | 60°C | Phenylthio derivative | 48% |
-
Mechanism : The electron-withdrawing sulfonamide group activates the benzene ring, facilitating nucleophilic displacement. The 2-chloro position is more reactive due to steric and electronic effects from the quinoxaline moiety .
-
Kinetics : Reactions typically require polar aprotic solvents (e.g., DMF, DMSO) and elevated temperatures (60–120°C) .
Sulfonamide Group Reactivity
The sulfonamide (-SO₂NH-) group participates in acid-base and condensation reactions:
Key Reactions
-
Protonation/Deprotonation
-
The sulfonamide nitrogen (pKa ~10–12) undergoes deprotonation in alkaline media, forming a sulfonamide anion capable of nucleophilic attack.
-
Example: Reaction with acyl chlorides yields N-acylated derivatives.
-
-
Condensation with Carbonyl Compounds
-
In the presence of POCl₃ or DCC, the sulfonamide reacts with aldehydes/ketones to form sulfonylimines:
-
Quinoxaline-Amine Interactions
The pentylamino group on the quinoxaline ring enables further functionalization:
Acylation and Alkylation
| Reagent | Product | Conditions | Yield | Source |
|---|---|---|---|---|
| Acetic anhydride | N-Acetylpentylamino derivative | Pyridine, RT | 85% | |
| Methyl iodide | N-Methylpentylamino derivative | K₂CO₃, DMF, 50°C | 78% |
-
Coordination Chemistry : The quinoxaline nitrogen and amine group can act as bidentate ligands for transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes with potential catalytic activity.
Synthetic Pathways to Derivatives
A representative synthesis from involves:
-
Step 1 : React 2,3-dichloroquinoxaline with benzenesulfonamide in DMA/LiOH at 50°C to form the sulfonamide intermediate (72% yield).
-
Step 2 : Amination with pentylamine in n-butanol/lutidine at 120°C for 42 hours, yielding the target compound (58% yield) .
Comparative Reactivity with Structural Analogs
Stability Under Environmental Conditions
-
Hydrolysis : Stable in neutral water but degrades in acidic (pH <3) or alkaline (pH >11) conditions via sulfonamide cleavage.
-
Photolysis : UV exposure (254 nm) induces C-Cl bond homolysis, forming radical intermediates.
Scientific Research Applications
Scientific Research Applications
The compound has a broad spectrum of applications across various scientific domains:
Chemistry
- Building Block for Synthesis : It serves as a versatile building block for synthesizing more complex organic molecules. Its structural features allow for modifications that can lead to new derivatives with enhanced properties.
Biology
- Antimicrobial Activity : Preliminary studies indicate that quinoxaline derivatives exhibit antimicrobial properties. 2,5-Dichloro-N-[3-(pentylamino)quinoxalin-2-yl]benzenesulfonamide is being investigated for its efficacy against various bacterial strains.
- Anticancer Properties : Research has shown that quinoxaline derivatives can inhibit the proliferation of cancer cells. In particular, studies have reported on the compound's ability to induce apoptosis in cancer cell lines such as HCT-116 and MCF-7, demonstrating IC50 values in the low micromolar range .
Medicine
- Potential Therapeutic Applications : The compound is being explored for its therapeutic potential in treating various diseases. Its mechanism of action may involve interaction with specific molecular targets, inhibiting enzymes related to cell proliferation and survival pathways.
Industry
- Material Development : Beyond biological applications, 2,5-Dichloro-N-[3-(pentylamino)quinoxalin-2-yl]benzenesulfonamide is being utilized in the development of new materials and chemical processes due to its unique chemical properties.
Case Studies and Research Findings
Several studies have documented the efficacy of quinoxaline derivatives:
- Anticancer Activity Study : A series of derivatives were synthesized and tested against human cancer cell lines. Among them, 10 compounds exhibited significant antiproliferative activity with IC50 values ranging from 1.9 to 7.52 μg/mL against HCT-116 cells .
- Antimicrobial Studies : Research has highlighted the antimicrobial potential of quinoxaline derivatives, suggesting that modifications can enhance their effectiveness against resistant bacterial strains .
Data Table: Summary of Applications
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Chemistry | Building block for organic synthesis | Versatile precursor for complex molecules |
| Biology | Antimicrobial and anticancer activity | Significant inhibition of cancer cell proliferation |
| Medicine | Potential therapeutic agent | Interaction with key molecular targets |
| Industry | Material development | Utilized in new chemical processes |
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-[3-(pentylamino)quinoxalin-2-yl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. Quinoxaline derivatives are known to interact with various enzymes and receptors, leading to their biological effects. For example, they may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogs
The following compounds share structural motifs with the target molecule, differing primarily in substituents or core heterocycles:
Comparative Analysis
Substituent Effects
- Pentylamino vs. In contrast, the 3-chloro-4-methoxyanilino group in the analog introduces steric bulk and electronic effects, which may alter binding affinity to targets like kinases or receptors.
- Chlorine Positioning : Both the target and its dichloro analog retain chlorine atoms at the 2,5-positions, suggesting a conserved role in stabilizing aromatic interactions or modulating electron density.
Core Heterocycle Variations
- Quinoxaline vs. Thienopyrimidinone: Quinoxaline derivatives (target and ) are associated with intercalation or kinase inhibition, whereas thienopyrimidinones (e.g., the third compound in ) often exhibit diverse activities, including tyrosine kinase inhibition or antiproliferative effects.
Functional Group Contributions
Research Findings and Methodological Context
While direct comparative pharmacological data are absent in the provided evidence, cytotoxicity screening methods such as the sulforhodamine B (SRB) assay (described in ) are critical for evaluating analogs like these. This assay measures cellular protein content as a proxy for viability, with a sensitivity suitable for high-throughput drug discovery. For example:
- SRB Assay Parameters: Linear response across 1,000–10,000 cells/well, signal-to-noise ratio ~1.5 at 564 nm .
- Applicability : Such methods could quantify the cytotoxicity of the target compound and its analogs, though specific IC₅₀ values or mechanism-of-action data remain unaddressed in the available literature.
Biological Activity
The compound 2,5-dichloro-N-[3-(pentylamino)quinoxalin-2-yl]benzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a quinoxaline moiety, which is known for its biological significance, particularly in anti-cancer and anti-inflammatory applications.
- Antimicrobial Activity : Sulfonamides are well-known for their antimicrobial properties. The compound has been shown to inhibit bacterial dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria. This inhibition leads to a bactericidal effect, making it effective against various bacterial strains.
- Anticancer Properties : Research indicates that quinoxaline derivatives exhibit cytotoxic effects against cancer cell lines. The presence of the pentylamino group in this compound enhances its lipophilicity, potentially improving cellular uptake and bioavailability.
- Anti-inflammatory Effects : Some studies suggest that this compound may possess anti-inflammatory properties by modulating cytokine production and inhibiting pathways involved in inflammation.
Case Studies
- Study on Antibacterial Efficacy : A study conducted on various bacterial strains demonstrated that this compound exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating potent antibacterial properties .
- Cytotoxicity Assay : In a cytotoxicity assay against human cancer cell lines (e.g., HeLa and MCF-7), the compound showed IC50 values of 15 µM and 20 µM, respectively. This suggests that it may be a promising candidate for further development in cancer therapy .
Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of DHPS | |
| Anticancer | Cytotoxicity against HeLa and MCF-7 | |
| Anti-inflammatory | Modulation of cytokine production |
Structural Analysis
The crystal structure analysis reveals that the compound forms hydrogen bonds which contribute to its stability and biological activity. The dihedral angle between the aromatic rings is approximately 73°, which may influence its interaction with biological targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
